5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]

Catalog No.
S12341992
CAS No.
M.F
C12H14FNO
M. Wt
207.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]

Product Name

5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]

IUPAC Name

5-fluorospiro[2H-1-benzofuran-3,4'-piperidine]

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

InChI

InChI=1S/C12H14FNO/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2

InChI Key

UMBJBOOOCCMNFQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12COC3=C2C=C(C=C3)F

5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] is a synthetic compound characterized by a unique spirocyclic structure that combines a benzofuran moiety with a piperidine ring. The presence of a fluorine atom at the 5-position of the benzofuran contributes to its chemical properties, making it an interesting subject for research in medicinal chemistry and organic synthesis. This compound is recognized for its potential biological activities, particularly as a ligand for various receptors.

Involving 5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] typically include:

  • Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Cyclization: The compound can undergo cyclization reactions to form more complex structures, which is useful in drug development.
  • Oxidation and Reduction: Depending on the reagents used, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohol derivatives.

These reactions are integral to the synthesis of derivatives and analogs that may exhibit enhanced biological activity.

Research indicates that 5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] exhibits significant biological activities:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuropharmacological Effects: The spirocyclic structure allows for interaction with G-protein coupled receptors, which are pivotal in many neurological processes and disorders.
  • Antimicrobial Activity: Some derivatives have shown promise in exhibiting antimicrobial properties, making them candidates for further pharmacological evaluation.

The synthesis of 5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] can be achieved through several methods:

  • Multi-step Synthesis: A common approach involves starting from simple aromatic precursors and employing various reagents to construct the spirocyclic framework. For example:
    • Starting with 5-fluorobenzofuran and reacting it with piperidine derivatives under controlled conditions can yield the desired spiro compound.
  • One-Pot Reactions: Recent advancements have led to one-pot synthetic strategies that streamline the process and improve yields. These methods often utilize catalysts to facilitate multiple transformations in a single reaction vessel.
  • Derivatization: Post-synthesis modifications can be performed to enhance biological activity or alter solubility profiles.

5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] has several applications:

  • Drug Development: Due to its biological activity, it is being explored as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Chemical Biology: The compound serves as a tool for studying receptor-ligand interactions and understanding biochemical pathways.
  • Material Science: Its unique structure may also find applications in creating novel materials with specific properties.

Interaction studies involving 5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] focus on its binding affinity to various receptors:

  • G-protein Coupled Receptors (GPCRs): As a potential ligand for GPCRs, this compound could modulate signaling pathways relevant to numerous physiological processes.
  • Enzyme Inhibition: Studies may investigate its ability to inhibit specific enzymes involved in disease mechanisms, providing insight into its therapeutic potential.

5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
5-Fluorobenzofuran-3(2H)-oneBenzofuran with a ketone groupSimple structure; serves as a precursor
5-Fluorobenzofuran-3-carboxylic acidContains a carboxylic acid functional groupMore polar; different reactivity
Spiro[1-benzofuran-3,4'-piperidine] hydrochlorideSimilar spirocyclic structureHydrochloride salt form; enhanced solubility
C-Alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine]Alkyl substitutions on piperidineEnhanced potency as opioid ligands

The uniqueness of 5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] lies in its specific substitution pattern and the presence of fluorine, which significantly influences its electronic properties and reactivity compared to non-fluorinated analogs. This makes it particularly valuable in medicinal chemistry for developing targeted therapies.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.105942232 g/mol

Monoisotopic Mass

207.105942232 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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